6-Bromonicotinoyl chloride
Overview
Description
6-Bromonicotinoyl chloride is an organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
6-Bromonicotinoyl chloride can be synthesized from 6-bromonicotinic acid. The typical synthetic route involves the reaction of 6-bromonicotinic acid with thionyl chloride under reflux conditions . The reaction proceeds as follows:
- 6-Bromonicotinic acid is dissolved in thionyl chloride.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride.
- The resulting product is purified by co-evaporation with benzene and subsequent extraction with ethyl acetate .
Chemical Reactions Analysis
6-Bromonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-bromonicotinic acid.
Common reagents used in these reactions include thionyl chloride, boronic acids, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromonicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-bromonicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.
Comparison with Similar Compounds
6-Bromonicotinoyl chloride can be compared with other similar compounds such as:
6-Chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of bromine.
6-Fluoronicotinoyl chloride: Similar structure but with a fluorine atom instead of bromine.
6-Iodonicotinoyl chloride: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence the reactivity and stability of the resulting derivatives .
Biological Activity
6-Bromonicotinoyl chloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is derived from nicotinic acid and features a bromine substituent at the 6-position of the pyridine ring. It is primarily utilized as an intermediate in organic synthesis, particularly for creating various biologically active compounds. The synthesis typically involves the chlorination of 6-bromonicotinic acid, leading to the formation of the corresponding acyl chloride.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Several studies have reported that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : Research indicates that certain pyridine derivatives possess antiviral properties. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
- Antioxidant Properties : Nicotinic acid derivatives, including those related to this compound, have been noted for their antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress and related damage .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for microbial survival. For example, nicotinamidases are known to play a role in the metabolism of nicotinamide, and their inhibition can lead to reduced viability in pathogenic organisms .
- Interference with Cellular Processes : The compound may interfere with cellular signaling pathways or metabolic processes essential for pathogen survival. This interference can result in increased susceptibility to other antimicrobial agents .
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
- Another investigation highlighted the compound's potential as an antiviral agent, where it was found to inhibit viral replication in vitro, suggesting its utility in developing therapeutic agents against viral infections .
- Research focusing on antioxidant properties indicated that nicotinic acid derivatives could reduce oxidative damage in cellular models, thereby supporting their role in therapeutic applications aimed at oxidative stress-related diseases .
Properties
IUPAC Name |
6-bromopyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKIFVMDNEHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634525 | |
Record name | 6-Bromopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740841-42-3 | |
Record name | 6-Bromopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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